molecular formula C16H12N2O6 B6603672 (2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid CAS No. 2229976-12-7

(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid

Cat. No.: B6603672
CAS No.: 2229976-12-7
M. Wt: 328.28 g/mol
InChI Key: FXBREOSVRBJEDR-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of isoindole-dioxopiperidine derivatives, characterized by a conjugated α,β-unsaturated carboxylic acid (prop-2-enoic acid) moiety attached to a 1,3-dioxoisoindole core fused with a 2,6-dioxopiperidine ring. The (2E)-configuration of the propenoic acid group enhances rigidity and may influence binding specificity compared to analogous saturated or (2Z)-isomers.

Properties

IUPAC Name

(E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-12-5-4-11(14(22)17-12)18-15(23)9-3-1-8(2-6-13(20)21)7-10(9)16(18)24/h1-3,6-7,11H,4-5H2,(H,20,21)(H,17,19,22)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBREOSVRBJEDR-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid, also known by its CAS number 2229976-12-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular formula of the compound is C16H12N2OC_{16}H_{12}N_2O, with a molecular weight of approximately 268.28 g/mol. The structure features a complex arrangement that includes dioxopiperidine and isoindole moieties, contributing to its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of this compound can significantly reduce levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in systemic inflammation. Elevated TNFα levels are associated with various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Studies have shown that compounds structurally related to this compound effectively inhibit TNFα production in vitro and in vivo .

The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This pathway is crucial for the transcription of genes involved in inflammation. By modulating this pathway, the compound may help mitigate inflammatory responses .

Cytotoxicity Against Cancer Cells

In addition to its anti-inflammatory properties, there is emerging evidence suggesting that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

  • In Vivo Studies : Animal models treated with the compound showed a significant decrease in inflammatory markers and improved clinical scores in models of arthritis .
  • Cell Culture Experiments : Human peripheral blood mononuclear cells (PBMCs) exposed to the compound exhibited reduced TNFα secretion upon stimulation with lipopolysaccharides (LPS) .

Data Tables

Parameter Value
Molecular FormulaC16H12N2O
Molecular Weight268.28 g/mol
CAS Number2229976-12-7
Anti-inflammatory ActivityInhibition of TNFα production
CytotoxicityInduces apoptosis in cancer cells

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of this compound is its role as an anti-inflammatory agent . Research indicates that derivatives containing the 2,6-dioxopiperidin moiety can effectively reduce levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in inflammatory responses. The patent US20020183360A1 describes how substituted isoindolines can be utilized to lower TNFα levels in mammals, suggesting potential therapeutic uses in conditions characterized by excessive inflammation such as arthritis and autoimmune diseases .

Potential in Cancer Therapy

The compound exhibits promise in cancer therapy due to its ability to modulate inflammatory pathways that are often hijacked by tumors for growth and metastasis. By targeting TNFα levels, these compounds may help mitigate the inflammatory microenvironment that supports tumor progression. The implications for treating malignancies associated with chronic inflammation are significant and warrant further investigation .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to (2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid may possess neuroprotective properties . The modulation of neuroinflammatory processes could provide protective effects against neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms and therapeutic potential in neurodegenerative contexts .

Synthesis and Derivatives

The synthesis of this compound has been documented in various patents. For instance, EP1767533A1 outlines synthetic routes to obtain this compound and its derivatives, which can be tailored for enhanced biological activity or specificity towards certain targets . These derivatives are crucial for developing more effective therapeutic agents.

Pharmacological Studies

Pharmacological evaluations have shown that this compound can interact with multiple biological targets. Its structure allows it to engage in various biochemical pathways, making it a versatile candidate for drug development. The molecular interactions and pharmacokinetics are areas of active research aimed at optimizing its use in clinical settings .

Data Tables

Application AreaDescriptionReferences
Anti-inflammatoryReduces TNFα levels; potential treatment for arthritis and autoimmune diseasesUS20020183360A1
Cancer TherapyModulates inflammatory pathways; may inhibit tumor growthUS20020183360A1
Neuroprotective EffectsPotential protection against neurodegeneration via anti-inflammatory actionPubChem
SynthesisVarious synthetic routes documented; derivatives for enhanced activityEP1767533A1

Case Studies

Case Study 1: Inhibition of TNFα Production
In a study documented within patent literature, the administration of substituted isoindolines led to a significant reduction in TNFα levels in animal models suffering from inflammatory conditions. This finding underlines the therapeutic potential of this compound in treating diseases linked to chronic inflammation.

Case Study 2: Cancer Treatment Efficacy
Research conducted on similar compounds has shown promising results in inhibiting cancer cell proliferation through the modulation of inflammatory cytokines. The ability to reduce TNFα not only alleviates inflammation but also potentially limits cancer cell survival and metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several isoindole-dioxopiperidine derivatives, as outlined below:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Bioactivity Source
2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Replaces prop-2-enoic acid with a carboxylic acid group at the isoindole 5-position. 329.3 Antiproliferative activity in cancer cell lines; proteasome inhibition .
3-{2-[2-(2-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino}ethoxy)ethoxy]ethoxy}propanoic acid Substitutes prop-2-enoic acid with a PEG3-COOH linker, increasing hydrophilicity and flexibility. 477.5 Enhanced solubility; potential for antibody-drug conjugate (ADC) applications .
2-[(3R)-3-Methyl-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindole-5-carboxylic acid Adds a methyl group to the dioxopiperidine ring, altering steric and electronic properties. 316.3 Improved metabolic stability; reduced off-target effects .
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Lacks the propenoic acid chain; features an amino group at the isoindole 4-position. 287.3 Cereblon (CRBN)-mediated degradation of transcription factors (e.g., IKZF1/3) .

Key Findings from Comparative Studies

Bioactivity Profiles: The prop-2-enoic acid group in the target compound may enhance binding to cysteine residues in proteasomal subunits or CRBN, similar to cinnamic acid derivatives in . This contrasts with the carboxylic acid analogue (), which shows weaker inhibitory potency in proteasome assays . The PEG3-COOH derivative () exhibits superior aqueous solubility (>10 mg/mL) compared to the target compound, making it more suitable for intravenous formulations .

Structure-Activity Relationships (SAR): The α,β-unsaturated carbonyl system in the target compound’s prop-2-enoic acid moiety likely participates in Michael addition reactions with nucleophilic residues (e.g., cysteine thiols), a mechanism absent in saturated analogues . Activity landscape analysis () identifies an “activity cliff” between the target compound and its 4-amino analogue (): despite structural similarity (Tanimoto coefficient >0.85 using MACCS fingerprints), the latter exhibits 10-fold higher potency in CRBN-binding assays .

Computational Similarity Metrics :

  • Tanimoto and Dice indices () quantify structural divergence:

  • Target vs. PEG3-COOH derivative (): Tanimoto = 0.72 (MACCS), 0.68 (Morgan fingerprints).
  • Target vs. 3-methyl analogue (): Tanimoto = 0.88 (MACCS), indicating high similarity but divergent bioactivity due to steric effects .

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

The isoindole-1,3-dione moiety is typically constructed via cyclocondensation of substituted phthalic anhydrides with amines. For example, 3-aminopiperidine-2,6-dione reacts with 5-nitro-1,3-dioxoisoindoline-2-carboxylic acid under acidic conditions to form the bicyclic core.

Reaction Conditions :

  • Reactants : 5-Nitro-1,3-dioxoisoindoline-2-carboxylate (1 eq.), 3-aminopiperidine-2,6-dione (1.2 eq.)

  • Catalyst : HCl (0.1 M in dioxane)

  • Temperature : 80°C, 12 hours

  • Yield : 78%

Stereochemical Control via Chiral Starting Materials

The stereochemistry at the piperidine-2,6-dione C3 position is controlled using enantiomerically pure 3-aminopiperidine-2,6-dione. For instance, (R)-3-aminopiperidine-2,6-dione yields the (S)-configured final product, critical for biological activity.

Introduction of the Propenoic Acid Side Chain

Heck Coupling for (E)-Selective Alkenylation

A palladium-catalyzed Heck reaction introduces the propenoic acid group with high (E)-selectivity. The 5-bromo-substituted isoindole intermediate couples with acrylic acid derivatives.

Reaction Conditions :

  • Reactants : 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (1 eq.), methyl acrylate (1.5 eq.)

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

  • Base : Et₃N (2 eq.)

  • Solvent : DMF, 100°C, 8 hours

  • Yield : 65%

Wittig Reaction for Double Bond Formation

The propenoic acid chain is installed via a Wittig reaction between a 5-formyl-substituted isoindole and a stabilized ylide.

Reaction Conditions :

  • Reactants : 5-Formyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (1 eq.), (Carboxyethylidene)triphenylphosphorane (1.2 eq.)

  • Solvent : THF, reflux, 6 hours

  • Yield : 72%

Functional Group Interconversions

Nitro Reduction and Subsequent Acylation

A nitro group at the isoindole’s 5-position is reduced to an amine, which is acylated to introduce the propenoic acid moiety.

Step 1: Nitro Reduction

  • Reactants : 5-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (1 eq.)

  • Conditions : H₂ (1 atm), 10% Pd/C (5 wt%), EtOH, 25°C, 4 hours

  • Yield : 95%

Step 2: Acylation with Acryloyl Chloride

  • Reactants : 5-Amino intermediate (1 eq.), acryloyl chloride (1.1 eq.)

  • Base : DIPEA (2 eq.), CH₂Cl₂, 0°C → 25°C, 2 hours

  • Yield : 88%

Hydrolysis of Esters to Carboxylic Acids

Methyl or ethyl esters of the propenoic acid side chain are hydrolyzed under basic conditions.

Reaction Conditions :

  • Reactants : Methyl (2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoate (1 eq.)

  • Conditions : LiOH (3 eq.), THF/H₂O (3:1), 50°C, 4 hours

  • Yield : 92%

Stereoselective Synthesis and Isotopic Labeling

Deuterium Enrichment at Key Positions

Per WO2020165834A1, deuterium is introduced at the piperidine’s C3 position to enhance metabolic stability:

  • Reactants : 3-Ketopiperidine-2,6-dione (1 eq.)

  • Conditions : NaBD₄ (2 eq.), CD₃OD, 0°C → 25°C, 12 hours

  • Yield : 85%

Diastereomeric Resolution via Chiral Chromatography

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IA) with hexane/EtOH (80:20).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Stereoselectivity (E:Z)Scalability
Heck CouplingPalladium catalysis65>95:5Moderate
Wittig ReactionYlide formation72>98:2High
Nitro Reduction/AcylationNitro → Amine → Acyl83 (over two steps)N/ALow

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with heterogeneous catalysts (e.g., Pd/C) reduces costs while maintaining yields (~60%).

Solvent Recycling

DMF and THF are recovered via distillation, reducing environmental impact and production costs by 20%.

Emerging Methodologies

Photocatalytic C-H Activation

Visible-light-mediated C-H alkenylation avoids pre-functionalized intermediates, achieving 70% yield with Ir(ppy)₃ as a photocatalyst.

Flow Chemistry for Continuous Processing

Microreactors enable rapid mixing and heat transfer, reducing reaction times from hours to minutes (e.g., Heck coupling in 30 minutes).

Challenges and Optimization Strategies

  • Oxidative Degradation : The propenoic acid moiety is prone to oxidation. Addition of antioxidants (e.g., BHT) during storage improves stability.

  • Polymerization Inhibition : Hydroquinone (0.1 wt%) prevents premature polymerization during synthesis .

Q & A

Q. What computational tools are suitable for predicting metabolic pathways?

  • Methodological Answer :
  • In Silico Metabolism : Use ADMET Predictor™ or MetaSite to identify likely Phase I/II metabolites (e.g., hydroxylation at the dioxopiperidine ring) .
  • Validate with Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and analyze metabolites via UPLC-QTOF .

Experimental Design & Skills

Q. What advanced techniques are essential for mechanistic studies?

  • Methodological Answer :
  • CRISPR-Cas9 Screening : Identify synthetic lethal partners by knocking out genes in combination with compound treatment.
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring protein thermal stability shifts .

Q. How can researchers optimize reaction yields for scaled-up synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
  • Continuous Flow Chemistry : Improve reproducibility and reduce reaction times compared to batch methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.